9-bromo-7-phenyl-7H-benzo[c]carbazole

Catalog No.
S12148910
CAS No.
M.F
C22H14BrN
M. Wt
372.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-bromo-7-phenyl-7H-benzo[c]carbazole

Product Name

9-bromo-7-phenyl-7H-benzo[c]carbazole

IUPAC Name

9-bromo-7-phenylbenzo[c]carbazole

Molecular Formula

C22H14BrN

Molecular Weight

372.3 g/mol

InChI

InChI=1S/C22H14BrN/c23-16-11-12-19-21(14-16)24(17-7-2-1-3-8-17)20-13-10-15-6-4-5-9-18(15)22(19)20/h1-14H

InChI Key

SCFYLUFGTCXFSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C4=C2C=C(C=C4)Br)C5=CC=CC=C5C=C3

9-Bromo-7-phenyl-7H-benzo[c]carbazole (CAS 1357572-67-8) is a specialized, rigid fused-ring intermediate primarily procured for the synthesis of high-performance organic light-emitting diode (OLED) materials [1]. Featuring an extended benzo[c]carbazole π-conjugated core, an N-phenyl group for enhanced solubility, and a highly reactive bromine atom at the 9-position, this compound serves as a critical precursor for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions [2]. Industrial buyers prioritize this specific building block when manufacturing hole-transport materials (HTMs) and phosphorescent hosts that require superior thermal stability and charge carrier mobility compared to standard carbazole derivatives [1].

Research Fit

Synthetic handle Bromine at C9 enables Pd-catalyzed cross-coupling
Building block For constructing OLED host materials and TADF emitters
Structural identity N(7)-phenyl group extends conjugation and modulates HOMO

Substituting 9-bromo-7-phenyl-7H-benzo[c]carbazole with simpler analogs like 3-bromo-9-phenyl-9H-carbazole fundamentally compromises the thermal and electronic integrity of the final OLED material [1]. Standard carbazoles lack the extended benzo-fused ring system, resulting in lower glass transition temperatures (Tg) and inferior morphological stability under high driving voltages [2]. Furthermore, attempting to use the unphenylated free base (9-bromo-7H-benzo[c]carbazole) introduces a reactive N-H site that interferes with palladium-catalyzed cross-coupling, requiring additional protection/deprotection steps, reducing overall yield, and complicating industrial scale-up [1].

Substitution Risk

Non-brominated analog Lacks reactive C–Br handle; blocks access to extended donor-acceptor architectures
10-Bromo positional isomer Altered electronic environment may shift oxidative addition rate and HOMO alignment
N(7)-des-phenyl analog Absence of phenyl may reduce steric protection, π-conjugation, and alter HOMO level

Cross-Coupling Efficiency and Precursor Suitability

The presence of the N-phenyl group and the strategically positioned 9-bromo site allows 9-bromo-7-phenyl-7H-benzo[c]carbazole to undergo direct, high-yield palladium-catalyzed cross-coupling. In standard industrial syntheses (e.g., reacting with bis(pinacolato)diboron or aryl amines), this precursor routinely achieves coupling yields exceeding 85% in a single step [1]. In contrast, using the N-H free base (9-bromo-7H-benzo[c]carbazole) requires either a prior N-arylation step or harsh conditions to overcome competing coordination at the nitrogen atom, which significantly lowers the direct coupling yield and increases the process time [2].

Evidence DimensionOne-step Pd-catalyzed cross-coupling yield
Target Compound Data>85% yield (direct coupling)
Comparator Or Baseline9-bromo-7H-benzo[c]carbazole (N-H free base): <60% direct yield without prior N-protection
Quantified Difference>25% absolute increase in target yield, eliminating one synthetic step
ConditionsStandard PdCl2(dppf) or Pd(dba)2 catalysis in dioxane/toluene

Eliminating the N-arylation step streamlines the manufacturing workflow, directly reducing the cost of goods sold (COGS) for OLED material producers.

HOMO Level Comparison
Cross-study comparable
9-Br HOMO range −5.4 to −5.7 eV (class-level); ≤0.1–0.2 eV shift vs. 10-Br isomer
HOMO shift may impact hole-injection barrier and device efficiency
Exact measured value not publicly available; class-level data

Thermal Stability Enhancement in Downstream Materials

The benzo[c]carbazole core provides a significantly more rigid and extended π-conjugated framework than standard carbazole. When 9-bromo-7-phenyl-7H-benzo[c]carbazole is used to synthesize hole-transporting or host materials, the resulting compounds consistently exhibit glass transition temperatures (Tg) exceeding 130°C [1]. Conversely, equivalent materials synthesized from the benchmark 3-bromo-9-phenyl-9H-carbazole typically show Tg values in the 90–105°C range [2]. This enhanced thermal robustness prevents crystallization and film degradation during the thermal stress of OLED operation.

Evidence DimensionGlass transition temperature (Tg) of derived HTM/Host materials
Target Compound DataTg > 130°C (benzo[c]carbazole derivatives)
Comparator Or Baseline3-bromo-9-phenyl-9H-carbazole derivatives: Tg 90–105°C
Quantified Difference~25–40°C increase in thermal stability margin
ConditionsStandard differential scanning calorimetry (DSC) of vacuum-deposited thin films

Higher Tg materials are mandatory for modern commercial OLED displays to prevent efficiency roll-off and extend device lifetime under high-temperature driving conditions.

Suzuki Coupling Reactivity
Class-level inference
9-Br position alters electron density at C–Br relative to 10-Br, affecting oxidative addition
Reactivity profile may differ; evaluate both isomers for coupling optimization
Quantitative rate constants not reported

Processability and Formulation Compatibility

Solubility is a critical parameter for the scale-up of cross-coupling reactions. The N-phenyl substitution on 9-bromo-7-phenyl-7H-benzo[c]carbazole disrupts intermolecular hydrogen bonding and π-π stacking, rendering it highly soluble in common industrial solvents like toluene, THF, and 1,4-dioxane at high concentrations (0.1–0.5 M) [1]. The N-H baseline comparator, 9-bromo-7H-benzo[c]carbazole, suffers from poor solubility in these non-polar and weakly polar solvents, often requiring highly polar, high-boiling solvents (like DMF or DMSO) that complicate product isolation and purification [1].

Evidence DimensionSolubility and solvent compatibility for scale-up
Target Compound DataHighly soluble in toluene/dioxane at 0.1–0.5 M
Comparator Or Baseline9-bromo-7H-benzo[c]carbazole: Poor solubility, requires DMF/DMSO
Quantified DifferenceEnables the use of volatile, easily removable solvents for large-scale processing
ConditionsStandard ambient to reflux conditions in industrial batch reactors

High solubility in standard coupling solvents allows for homogeneous reaction mixtures, ensuring reproducible batch-to-batch yields and simplifying downstream purification.

Commercial Purity
Cross-study comparable
97% HPLC standard grade for 9-Br; >98% for 10-Br isomer
1–2% purity difference may influence procurement for ultra-high purity needs
NLT 98% grade available for 9-Br isomer
Patent Utility
Supporting evidence
Cited in WO2013032297A1 for high-efficiency OLED host materials
Supports selection for IP-relevant OLED host material R&D
10-Br isomer more commonly linked to TADF emitters

Synthesis of High-Tg Hole Transport Materials (HTMs)

Because of its rigid benzo[c]carbazole core, this compound is the ideal precursor for manufacturing HTMs that require high glass transition temperatures to maintain thin-film stability in commercial OLED displays [1].

Construction of Phosphorescent Host Materials

The extended π-conjugation and high triplet energy level make this brominated building block highly suitable for cross-coupling into host materials for blue and green phosphorescent OLEDs (PhOLEDs), where charge balance and energy transfer are critical [2].

Development of Thermally Activated Delayed Fluorescence (TADF) Emitters

The 9-bromo reactive site allows for the precise installation of electron-accepting moieties, enabling researchers to synthesize advanced TADF molecules with optimized HOMO/LUMO levels and minimal non-radiative decay [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Host material synthesis via Suzuki-Miyaura coupling
Brominated coupling handle at C9
Cross-coupling yield and purity for phosphorescent host materials
Bipolar host material development
Electron-rich core with bromine for acceptor coupling
Balanced charge transport and reduced efficiency roll-off
TADF emitter precursor evaluation
Bromine positional identity
Donor-acceptor dihedral angle and ΔE_ST optimization
Pilot production scale-up
Multi-supplier availability with QC documentation
Batch-to-batch consistency and analytical documentation

XLogP3

6.9

Exact Mass

371.03096 g/mol

Monoisotopic Mass

371.03096 g/mol

Heavy Atom Count

24

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